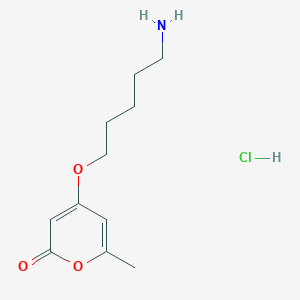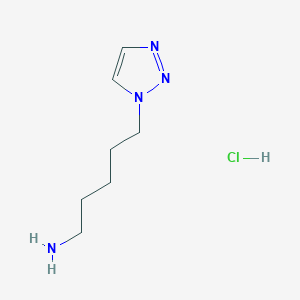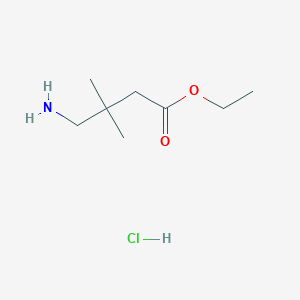
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is C~8~H~18~ClNO~2~ . It consists of an ethyl ester group, an amino group, and a branched alkyl chain. The three-dimensional arrangement of atoms in the molecule determines its properties and reactivity .
Applications De Recherche Scientifique
Chemical Synthesis and Applications
One-Pot Synthesis Methods : A study demonstrated the one-pot synthesis of 3,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal, a process starting from ethyl isobutyrate. This synthesis method is highlighted for its convenience and environmental friendliness, suggesting a potential pathway for synthesizing related compounds (D’hooghe, Van Driessche, & Kimpe, 2009).
Polymorphism in Pharmaceutical Compounds : Research on polymorphic forms of a pharmaceutical compound related to the queried chemical structure underscores the importance of spectroscopic and diffractometric techniques in characterizing these forms. This has implications for the analytical and physical characterization of similar compounds (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis of Sweetening Agents : Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride or its derivatives could potentially be involved in the synthesis of sweetening agents, as evidenced by research into the synthesis of Neotame, a sweetener many times sweeter than Aspartame. This involves the synthesis of intermediate compounds such as 3,3-dimethylbutanol and 3,3-dimethylbutanal (Tanielyan & Augustine, 2012).
Advanced Materials and Biological Activity
Development of Photovoltaic Materials : Studies on derivatives of similar chemical structures have been conducted to explore their photovoltaic properties and applications in organic–inorganic photodiode fabrication. This suggests potential research avenues for ethyl 4-amino-3,3-dimethylbutanoate hydrochloride in the field of renewable energy sources (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biosynthesis of Optically Pure Compounds : The biosynthesis of optically pure compounds, such as ethyl (S)-4-chloro-3-hydroxybutanoate ester, from related esters demonstrates the importance of biocatalysis in achieving high enantioselectivity and yield. This research area could be relevant for producing enantiopure intermediates of ethyl 4-amino-3,3-dimethylbutanoate hydrochloride for pharmaceutical applications (Ye, Ouyang, & Ying, 2011).
Propriétés
IUPAC Name |
ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-7(10)5-8(2,3)6-9;/h4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERPBKDHTGQXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

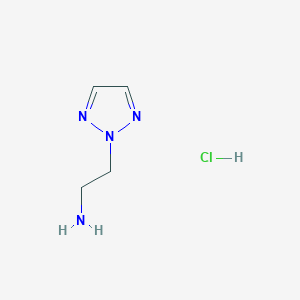
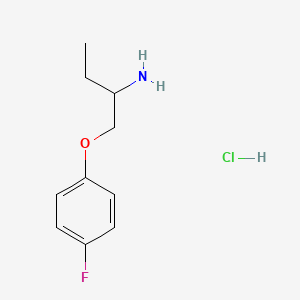
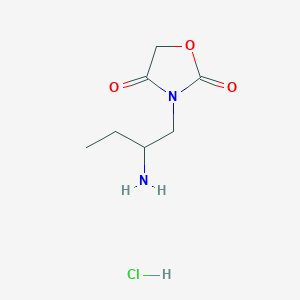
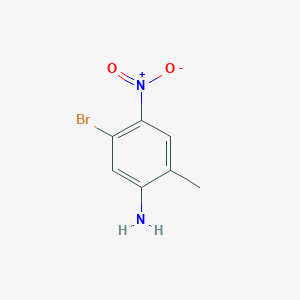
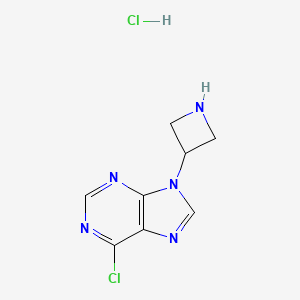

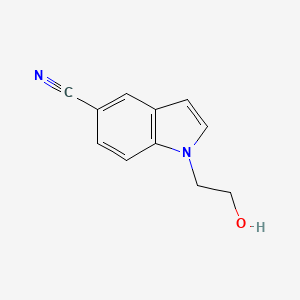
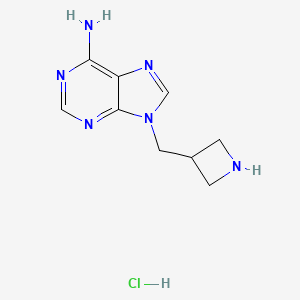
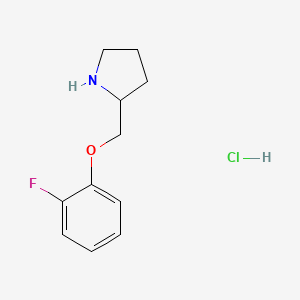
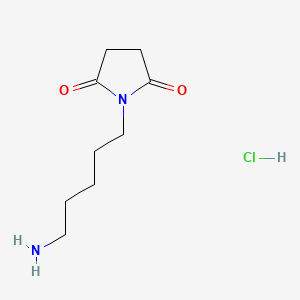

![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)
